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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and

biological characterization of PIK-293, a selective inhibitor of the p110δ isoform of

phosphoinositide 3-kinase (PI3K). PIK-293, a pyrazolopyrimidine analog of IC87114,

demonstrates significant potential in the research and development of therapies targeting

immune-mediated diseases and certain hematological malignancies. This document details the

synthetic chemistry, mechanism of action, and key biological data associated with PIK-293,

presented in a format tailored for researchers and drug development professionals. All

quantitative data is summarized in structured tables, and detailed experimental protocols for

key assays are provided. Furthermore, signaling pathways and experimental workflows are

visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's

attributes.

Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous

cellular processes, including cell growth, proliferation, survival, and differentiation.[1] The Class

I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory

subunit (p85). Four isoforms of the p110 catalytic subunit exist: α, β, γ, and δ. The p110δ

isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the

development, activation, and function of lymphocytes, particularly B cells.[2][3] Its restricted
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expression pattern has made it an attractive therapeutic target for autoimmune diseases,

inflammatory conditions, and B-cell malignancies.[4]

PIK-293 is a potent and selective inhibitor of PI3Kδ.[5] It was developed as an analog of

IC87114, with the adenine moiety of IC87114 being replaced by an isosteric pyrazolopyrimidine

ring.[5] This modification confers distinct properties to the molecule, which will be explored in

this guide.

Synthesis of PIK-293
The synthesis of PIK-293, 2-((4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-5-methyl-3-o-

tolylquinazolin-4(3H)-one, is achieved through a convergent synthesis strategy. This involves

the preparation of two key intermediates: 2-(chloromethyl)-5-methyl-3-o-tolylquinazolin-4(3H)-

one (Intermediate A) and 4-amino-1H-pyrazolo[3,4-d]pyrimidine (Intermediate B), followed by

their coupling to yield the final product.

Synthesis of Intermediate A: 2-(chloromethyl)-5-methyl-
3-o-tolylquinazolin-4(3H)-one
A general and efficient method for the synthesis of 2-(chloromethyl)quinazolin-4(3H)-ones

involves the condensation of an appropriate anthranilic acid with chloroacetyl chloride.

Experimental Protocol:

Reaction Setup: To a solution of 2-amino-6-methylbenzoic acid (1.0 eq) in a suitable aprotic

solvent such as toluene or dioxane, add chloroacetyl chloride (1.2 eq).

Cyclization: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction

can be monitored by thin-layer chromatography (TLC).

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature.

The precipitated product can be collected by filtration. The crude product is then washed with

a cold solvent like ethanol or diethyl ether to remove impurities. Further purification can be

achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford

pure 2-(chloromethyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one.
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Synthesis of Intermediate B: 4-amino-1H-pyrazolo[3,4-
d]pyrimidine
The synthesis of the 4-amino-1H-pyrazolo[3,4-d]pyrimidine core can be accomplished through

the cyclization of a substituted aminopyrazole with a formamide equivalent.

Experimental Protocol:

Starting Material: Begin with commercially available 5-amino-1H-pyrazole-4-carbonitrile.

Cyclization: Heat the 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in an excess of formamide

at a high temperature (typically 180-200 °C) for several hours. The reaction progress can be

monitored by TLC.

Isolation and Purification: After the reaction is complete, cool the mixture to room

temperature. The product often precipitates from the reaction mixture and can be collected

by filtration. The crude product is then washed with a suitable solvent like ethanol and dried

to yield 4-amino-1H-pyrazolo[3,4-d]pyrimidine.

Final Coupling Step: Synthesis of PIK-293
The final step involves the N-alkylation of 4-amino-1H-pyrazolo[3,4-d]pyrimidine with the

chloromethylquinazolinone intermediate.

Experimental Protocol:

Reaction Setup: In a flask, dissolve 4-amino-1H-pyrazolo[3,4-d]pyrimidine (Intermediate B,

1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF). Add a suitable base,

such as potassium carbonate (K₂CO₃, 2.0 eq), to the solution.

Addition of Intermediate A: To this suspension, add a solution of 2-(chloromethyl)-5-methyl-3-

o-tolylquinazolin-4(3H)-one (Intermediate A, 1.0 eq) in DMF dropwise at room temperature.

Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated

temperature (e.g., 50-60 °C) for 12-24 hours, monitoring the reaction by TLC.
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Work-up and Purification: Once the reaction is complete, pour the reaction mixture into ice-

water. The precipitated solid is collected by filtration, washed with water, and then dried. The

crude PIK-293 can be purified by column chromatography on silica gel using an appropriate

eluent system (e.g., dichloromethane/methanol gradient) to afford the pure product.

Diagram of the Synthetic Workflow:
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Caption: Synthetic workflow for the preparation of PIK-293.

Mechanism of Action and Signaling Pathway
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PIK-293 exerts its biological effects by selectively inhibiting the p110δ isoform of PI3K. Upon

activation by upstream signals, such as B-cell receptor (BCR) engagement, PI3Kδ

phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate the second

messenger phosphatidylinositol 3,4,5-trisphosphate (PIP₃).[3] PIP₃ recruits and activates

downstream effectors, most notably the serine/threonine kinase Akt (also known as protein

kinase B). Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the

activation of pathways that promote cell survival, proliferation, and metabolic activity, such as

the mTOR pathway.[6]

By inhibiting p110δ, PIK-293 blocks the production of PIP₃, thereby preventing the activation of

Akt and its downstream signaling cascades.[7] This leads to the inhibition of B-cell proliferation,

survival, and differentiation.[2]

PI3Kδ Signaling Pathway in B-Cells:
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Caption: PI3Kδ signaling pathway in B-cells and the inhibitory action of PIK-293.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b610106?utm_src=pdf-body-img
https://www.benchchem.com/product/b610106?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Biological Data
The biological activity of PIK-293 has been characterized through various in vitro assays. The

key quantitative data are summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity of PIK-293
PI3K Isoform IC₅₀ (µM) Selectivity vs. p110δ

p110α >100 >417-fold

p110β 25 104-fold

p110γ 12 50-fold

p110δ 0.24 1-fold

Data sourced from multiple commercial suppliers.[5]

Table 2: Physicochemical Properties of PIK-293
Property Value

Molecular Formula C₂₂H₁₉N₇O

Molecular Weight 397.43 g/mol

CAS Number 900185-01-5

Appearance Crystalline solid

Solubility Soluble in DMSO

Experimental Protocols
Detailed methodologies for the key experiments used to characterize PIK-293 are provided

below.

In Vitro PI3Kδ Enzymatic Assay (Luminescence-Based)
This assay measures the amount of ADP produced by the kinase reaction, which is then

converted to a luminescent signal.
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Materials:

Recombinant human PI3Kδ (p110δ/p85α)

PI3K substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP₂)

ATP

PIK-293 (or other test compounds)

ADP-Glo™ Kinase Assay Kit (Promega) or similar

384-well white plates

Plate reader capable of luminescence detection

Protocol:

Compound Preparation: Prepare serial dilutions of PIK-293 in DMSO.

Reaction Setup: In a 384-well plate, add the test compound dilutions.

Enzyme and Substrate Addition: Add a mixture of PI3Kδ enzyme and PIP₂ substrate to each

well.

Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate at room

temperature for a specified time (e.g., 60 minutes).

ADP Detection:

Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room

temperature.

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal

via luciferase. Incubate for 30 minutes at room temperature.

Data Acquisition: Measure the luminescence signal using a plate reader.
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Data Analysis: Plot the luminescence signal against the concentration of PIK-293 to

generate a dose-response curve and calculate the IC₅₀ value.

Diagram of the PI3Kδ Enzymatic Assay Workflow:
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Caption: Workflow for the in vitro PI3Kδ enzymatic assay.

Cellular Assay: p-Akt Western Blot
This assay measures the phosphorylation of Akt at Serine 473 (a downstream marker of PI3K

activity) in cells treated with PIK-293.

Materials:

B-cell lymphoma cell line (e.g., Ramos, SUDHL-4)

Cell culture medium and supplements

PIK-293

BCR-stimulating agent (e.g., anti-IgM antibody)

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and electrophoresis apparatus

PVDF membrane and transfer apparatus

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-p-Akt (Ser473), anti-total Akt
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HRP-conjugated secondary antibody

Chemiluminescent substrate (ECL)

Imaging system

Protocol:

Cell Culture and Treatment:

Culture B-cell lymphoma cells to the desired density.

Pre-treat cells with various concentrations of PIK-293 for 1-2 hours.

Stimulate the cells with anti-IgM for a short period (e.g., 15-30 minutes) to activate the

BCR signaling pathway.

Cell Lysis:

Harvest the cells and wash with ice-cold PBS.

Lyse the cells in ice-cold lysis buffer.

Centrifuge the lysates to pellet cell debris and collect the supernatant.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Western Blotting:

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Wash the membrane again and apply the ECL substrate.

Detection and Analysis:

Capture the chemiluminescent signal using an imaging system.

Strip the membrane and re-probe with an antibody against total Akt to ensure equal

protein loading.

Quantify the band intensities to determine the relative levels of p-Akt in each sample.

Conclusion
PIK-293 is a valuable research tool for investigating the role of PI3Kδ in various biological

processes, particularly in the context of the immune system. Its selectivity for the p110δ isoform

makes it a more precise tool than pan-PI3K inhibitors. The synthetic route, while requiring

multiple steps, is achievable through established organic chemistry methodologies. The

provided experimental protocols offer a starting point for researchers looking to evaluate the

activity of PIK-293 or similar compounds. Further preclinical and clinical studies are warranted

to fully elucidate the therapeutic potential of targeting PI3Kδ with selective inhibitors like PIK-
293.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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